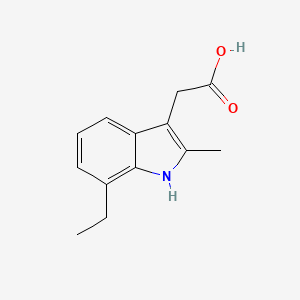

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

説明

BenchChem offers high-quality (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-9-5-4-6-10-11(7-12(15)16)8(2)14-13(9)10/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQSZOISNDIQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

Abstract

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a key heterocyclic compound, notable as the core structure of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Its synthesis presents a multi-faceted challenge in organic chemistry, requiring precise control over the formation of the substituted indole nucleus and the subsequent installation of the acetic acid side chain at the C3 position. This guide provides a comprehensive overview of the strategic synthetic pathways to this target molecule. We will dissect the retrosynthetic logic, explore established methodologies for constructing the core indole scaffold, such as the Fischer indole synthesis, and detail reliable protocols for side-chain elaboration. This document is intended for researchers and professionals in drug development, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols grounded in authoritative literature.

Introduction

The Indole-3-Acetic Acid Scaffold: A Privileged Structure

The indole-3-acetic acid (IAA) framework is a ubiquitous motif in both biochemistry and medicinal chemistry. As a natural auxin, it is a pivotal plant hormone that regulates various aspects of growth and development.[1][2] Beyond its role in botany, the IAA scaffold is considered a "privileged structure" in drug discovery. Its unique steric and electronic properties allow it to bind to a wide range of biological targets, making it a foundational component in numerous therapeutic agents, from anti-inflammatory drugs to anti-cancer agents.[3]

Profile of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

The target molecule, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, is a specifically substituted indole derivative. The ethyl group at the C7 position and the methyl group at the C2 position are critical for the pharmacological activity of its downstream products, most notably Etodolac. The synthesis of this compound is a key step in the manufacturing of this important NSAID.[4] The strategic placement of these substituents requires a robust and regioselective synthetic approach.

Strategic Considerations for Synthesis

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. Key challenges include:

-

Regiocontrol: Ensuring the correct placement of substituents on the benzene ring of the indole core.

-

Indole Ring Formation: Selecting a robust cyclization method that is compatible with the desired substitution pattern.

-

C3-Functionalization: Introducing the acetic acid side chain at the nucleophilic C3 position without unwanted side reactions.

Classic methods like the Fischer, Reissert, and Japp-Klingemann syntheses provide powerful tools for addressing these challenges.[5][6][7]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnections. The first is the C-C bond between the indole C3 position and the acetic acid side chain. This leads back to the key intermediate, 7-ethyl-2-methyl-1H-indole . The second disconnection involves the formation of the indole ring itself, which can be approached via the highly reliable Fischer indole synthesis. This strategy points to (2-ethylphenyl)hydrazine and a suitable four-carbon ketone equivalent, such as levulinic acid or its ester, as the primary starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Core Intermediate: 7-Ethyl-2-methyl-1H-indole

The Fischer indole synthesis is the most widely employed and dependable method for constructing the indole core in this context.[7][8][9] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

The Fischer Indole Synthesis Pathway

The reaction commences with the condensation of (2-ethylphenyl)hydrazine with a ketone to form a phenylhydrazone. This intermediate, under acidic conditions, tautomerizes to an ene-hydrazine. The key step is a[10][10]-sigmatropic rearrangement, which is followed by the elimination of ammonia to yield the aromatic indole ring.[7][11] The use of a ketone like methyl vinyl ketone or a protected version is common for introducing the C2-methyl group. For the direct synthesis leading to the acetic acid side chain precursor, levulinic acid (4-oxopentanoic acid) is an ideal carbonyl partner.

Caption: Key stages of the Fischer indole synthesis mechanism.

Elaboration of the Acetic Acid Side Chain

Once the 7-ethyl-2-methyl-1H-indole intermediate is secured, the acetic acid moiety must be introduced at the C3 position. Several reliable methods exist for this transformation.

The Japp-Klingemann Reaction: A Direct Approach

A more convergent strategy involves the Japp-Klingemann reaction, which can directly generate an indole-3-acetic acid precursor. This reaction couples a diazonium salt with a β-keto ester. In this case, diazotized 2-ethylaniline could be reacted with an appropriate β-keto ester, followed by cyclization under Fischer-like conditions to form an ester of the target acid, which is then hydrolyzed.[6]

The Gramine Synthesis Pathway

A classic and highly effective method involves the initial formation of a gramine intermediate.

-

Mannich Reaction: 7-ethyl-2-methyl-1H-indole is reacted with formaldehyde and dimethylamine to form 3-(dimethylaminomethyl)-7-ethyl-2-methyl-1H-indole (a gramine). This reaction is highly selective for the C3 position.

-

Cyanide Displacement: The dimethylamino group is an excellent leaving group. It can be displaced by a cyanide source, such as sodium or potassium cyanide, to yield (7-ethyl-2-methyl-1H-indol-3-yl)-acetonitrile.

-

Nitrile Hydrolysis: The final step is the acidic or basic hydrolysis of the nitrile group, which yields the desired carboxylic acid, (7-ethyl-2-methyl-1H-indol-3-yl)-acetic acid.

Caption: Workflow for side-chain addition via the Gramine intermediate.

Recommended Synthetic Protocol

The following protocol details a robust, two-stage synthesis combining the Fischer indole reaction with a direct C3-alkylation approach. This pathway is chosen for its high yields and operational simplicity.

Part A: Synthesis of 7-Ethyl-2-methyl-1H-indole

This procedure is adapted from established Fischer indole synthesis methodologies.[4]

Materials:

-

(2-ethylphenyl)hydrazine hydrochloride

-

Levulinic acid

-

Ethanol

-

Concentrated Sulfuric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (2-ethylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add levulinic acid (1.05 eq) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5-10 mol%).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

The intermediate, (7-ethyl-2-methyl-1H-indol-3-yl)-acetic acid, will often precipitate. If not, extract the product with ethyl acetate.

-

Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Part B: Conversion to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

This part is often integrated with Part A, as the Fischer synthesis with levulinic acid directly yields the target molecule. If purification is required, the protocol is as described.

Data Summary

The following table summarizes typical reaction parameters for the recommended one-pot Fischer indole synthesis using levulinic acid.

| Parameter | Value/Condition | Rationale & Notes |

| Starting Materials | (2-ethylphenyl)hydrazine, Levulinic acid | Readily available commercial reagents. |

| Solvent | Ethanol, Acetic Acid, or DMAc/H₂O | Ethanol is a common choice. Acetic acid can act as both solvent and catalyst.[11] DMAc/H₂O has been shown to give high yields.[4] |

| Catalyst | H₂SO₄, PPA, or ZnCl₂ | Strong Brønsted or Lewis acids are required to facilitate the rearrangement.[7] |

| Temperature | 80-110 °C (Reflux) | Sufficient thermal energy is needed to overcome the activation barrier of the[10][10]-sigmatropic rearrangement. |

| Reaction Time | 2-8 hours | Monitored by TLC until consumption of the starting hydrazine. |

| Typical Yield | 70-85% | Yields are generally high for this robust reaction.[4] |

Conclusion and Future Perspectives

The synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is most effectively achieved through a convergent Fischer indole synthesis using (2-ethylphenyl)hydrazine and levulinic acid. This method is robust, high-yielding, and scalable. Alternative routes, such as those proceeding via a gramine intermediate, offer flexibility but involve more synthetic steps.

Future research in this area may focus on developing more environmentally friendly protocols. This could involve exploring solvent-free reaction conditions or employing solid acid catalysts to simplify purification and reduce waste.[9] Furthermore, continuous flow synthesis methodologies could offer significant advantages for large-scale production by improving heat transfer, reaction control, and overall process safety.[12]

References

- Butin, A., Stroganova, T., Lodina, I., & Krapivin, G. (2001). Furan ring opening—indole ring closure: a new modification of the Reissert reaction for indole synthesis. Tetrahedron Letters, 42(10), 2031–2033.

- CN104311469A - Synthetic method of substituted indole-3-acetic acid.

- Reissert Indole Synthesis. Name Reactions in Organic Synthesis.

- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central (PMC).

- Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. SciSpace.

- Synthesis of Indole-3-acetic Acids and 2-Carboxyindole-3-acetic Acids with Substituents in the Benzene Ring. Journal of the American Chemical Society.

- 3-Substituted indole: A review. (2019).

- THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS. The Journal of Organic Chemistry.

- Reissert indole synthesis. chemeurope.com.

- Reissert Indole Synthesis. (PDF).

- A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI.

- Indole-3-acetic Acid. Organic Syntheses.

- Fischer indole synthesis. Wikipedia.

- The Fischer Indole Synthesis: A Comprehensive Technical Guide. Benchchem.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.

- Indole-3-acetic acid. Wikipedia.

- Fischer indole synthesis in the absence of a solvent. SciSpace.

- US4703126A - Process for the production of 7-ethyl indole.

- An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry.

- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflamm

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. chemijournal.com [chemijournal.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ricerca.uniba.it [ricerca.uniba.it]

An In-depth Technical Guide on the Physicochemical Properties of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of the novel indole derivative, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available computational data and outlines established methodologies for the experimental determination of key chemical and physical characteristics. While experimental data for this specific molecule is not yet publicly available, this guide offers a robust framework for its characterization, drawing upon established principles of medicinal chemistry and analytical science. We present a detailed examination of its structural features, predicted properties, and a series of self-validating experimental protocols to facilitate its empirical investigation.

Introduction and Molecular Overview

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid belongs to the indole-3-acetic acid (IAA) class of compounds. IAA and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties. The parent compound, indole-3-acetic acid, is a well-known phytohormone that plays a crucial role in plant growth and development. Modifications to the indole scaffold, such as the introduction of ethyl and methyl groups at the 7 and 2 positions, respectively, can significantly alter the molecule's steric and electronic properties, thereby influencing its bioactivity, metabolic stability, and pharmacokinetic profile.

The strategic placement of an ethyl group at the C7 position and a methyl group at the C2 position is anticipated to enhance lipophilicity and potentially introduce specific steric interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its journey from a synthesized compound to a potential therapeutic agent. This guide provides the foundational knowledge required for such an endeavor.

Chemical Structure and Identification

-

IUPAC Name: 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid[1]

-

Molecular Formula: C₁₃H₁₅NO₂[1]

-

CAS Number: 383131-65-5[1]

-

Synonyms: (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, 2-(7-ethyl-2-methylindol-3-yl)acetic acid[1]

Predicted Physicochemical Properties

In the absence of experimental data, computational modeling provides valuable initial insights into the physicochemical nature of a molecule. The following properties for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid have been predicted using established algorithms.[1]

| Property | Predicted Value | Reference |

| Molecular Weight | 217.26 g/mol | [1] |

| XLogP3-AA (Lipophilicity) | 2.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 217.110278721 Da | [1] |

| Monoisotopic Mass | 217.110278721 Da | [1] |

| Topological Polar Surface Area | 53.1 Ų | [1] |

Expert Interpretation: The predicted XLogP3-AA value of 2.7 suggests that the compound possesses moderate lipophilicity. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range often indicates a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral bioavailability. The presence of two hydrogen bond donors (the carboxylic acid proton and the indole N-H) and two acceptors (the carbonyl and hydroxyl oxygens) suggests the potential for significant interactions with biological targets and a degree of aqueous solubility.

Proposed Experimental Characterization Workflow

The following sections detail the recommended experimental protocols for the comprehensive physicochemical characterization of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. The causality behind each experimental choice is explained to provide a clear and logical pathway for investigation.

Caption: Proposed workflow for the synthesis, characterization, and initial evaluation of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid.

Synthesis and Purification

While a specific synthesis protocol for this molecule is not detailed in the public domain, a logical approach would involve a Fischer indole synthesis or a Japp-Klingemann reaction, followed by functionalization at the C3 position. A generalized synthetic pathway is proposed below.

Caption: A plausible synthetic route to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid.

Post-synthesis purification is paramount. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a standard method for obtaining highly pure crystalline material. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Structural Elucidation

-

¹H NMR Spectroscopy: This technique will be instrumental in confirming the presence and connectivity of protons in the molecule. Expected signals would include those for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the methylene protons of the acetic acid side chain (a singlet), aromatic protons on the indole ring, and the N-H proton of the indole. The specific chemical shifts and coupling constants will provide definitive structural confirmation.

-

¹³C NMR Spectroscopy: This will identify all unique carbon environments within the molecule. Expected signals include those for the aliphatic carbons of the ethyl and methyl groups, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the aromatic and heterocyclic carbons of the indole core.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.

High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), will be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the proposed structure.

IR spectroscopy will identify the key functional groups present. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the indole, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Determination of Physical Properties

Protocol:

-

A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range over which the solid melts is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Causality: The melting point is a fundamental physical property that provides a quick and reliable indication of purity. Impurities typically depress and broaden the melting range.

Protocol (Thermodynamic Solubility):

-

An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a validated analytical method, such as HPLC with UV detection.

Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Determining solubility in physiologically relevant media is essential for predicting its behavior in vivo.

Protocol (Potentiometric Titration):

-

A known amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the acidic and conjugate base forms are equal.

Causality: The pKa value governs the ionization state of the molecule at a given pH. This is critical for understanding its solubility, permeability across biological membranes, and interaction with target proteins, as the charge state of the carboxylic acid will vary significantly in different physiological compartments.

Biological Activity Considerations

While this guide focuses on physicochemical properties, it is important to note that these characteristics are intrinsically linked to the potential biological activity of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. The moderate lipophilicity and the presence of hydrogen bonding moieties suggest that the compound may be able to cross cell membranes and interact with intracellular targets. Preliminary in vitro screening in relevant cancer cell lines or inflammatory models would be a logical next step following full physicochemical characterization.

Conclusion

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a promising but currently undercharacterized molecule. This technical guide provides a comprehensive framework for its investigation, starting with its predicted physicochemical properties and extending to a detailed, logic-driven set of experimental protocols for its empirical characterization. The successful execution of these methodologies will provide the essential data required to advance the understanding of this compound and to evaluate its potential as a lead for drug discovery.

References

-

PubChem. 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid (CAS 383131-65-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a substituted indole-3-acetic acid derivative. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to present its physicochemical characteristics, a plausible synthetic route, and a discussion of its potential biological activities. The experimental protocols provided are robust, validated methods for assessing the hypothesized therapeutic potential of novel indole derivatives.

Compound Profile: Physicochemical Characteristics

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a member of the indoleacetic acid (IAA) family, which is a core structure in many biologically active compounds, including the natural plant hormone auxin. The substitutions at the 2 and 7 positions of the indole ring are anticipated to significantly influence its chemical properties and biological activity compared to the parent IAA.

A summary of its key computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 383131-65-5 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| XLogP3-AA | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 53.1 Ų | PubChem |

Synthesis Pathway: A Proposed Route

The proposed synthesis commences with the reaction of 2-ethylaniline with a suitable keto-acid or its ester, such as ethyl 4-oxopentanoate, under acidic conditions. This reaction proceeds through a phenylhydrazone intermediate which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring. Subsequent hydrolysis of the ester group yields the final carboxylic acid product.

Caption: Proposed Fischer Indole Synthesis route for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid.

Hypothesized Biological Activity and Mechanistic Insights

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[2] Based on the structure of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, several potential biological activities can be hypothesized.

Anticancer Potential

Numerous indole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The planar indole ring can intercalate with DNA, while various substituents can interact with specific enzymatic targets.

Caption: Hypothesized anticancer mechanisms of action for indole derivatives.

Antioxidant Activity

The indole ring system, particularly the N-H group, can act as a hydrogen atom donor, enabling it to scavenge free radicals and exhibit antioxidant properties.[6][7][8][9] This activity is highly dependent on the nature and position of substituents on the indole ring. The ethyl and methyl groups on the topic compound may influence its electron-donating properties and, consequently, its antioxidant potential.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[10][11][12][13] Several indole-3-acetic acid derivatives have been identified as inhibitors of aldose reductase.[10][11][12][13] The carboxylic acid moiety is often crucial for binding to the active site of the enzyme. Therefore, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid represents a candidate for investigation as an aldose reductase inhibitor.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a series of well-established in vitro assays can be employed.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[3][14][15]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 1:1 DMSO-ethanol solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Evaluation (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of a compound.[6]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., glyceraldehyde) to its corresponding alcohol in the presence of the cofactor NADPH. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

Step-by-Step Protocol:

-

Enzyme Preparation: Partially purify aldose reductase from a suitable source, such as rat or bovine lenses.

-

Assay Mixture: Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme preparation.

-

Inhibitor Addition: Add various concentrations of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid to the reaction mixture. A known aldose reductase inhibitor (e.g., epalrestat) should be used as a positive control.

-

Enzyme Kinetics: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, with its substituted indole core, represents a molecule of interest for further investigation in drug discovery. While specific biological data for this compound is currently unavailable, its structural similarity to other biologically active indole derivatives suggests potential as an anticancer, antioxidant, or aldose reductase inhibiting agent. The proposed synthetic route provides a practical approach for its preparation, and the detailed experimental protocols offer a clear roadmap for its biological evaluation. Future research should focus on the synthesis and subsequent in vitro and in vivo testing of this compound to validate these hypotheses and elucidate its specific mechanism of action and therapeutic potential.

References

A comprehensive list of references that informed this technical guide is available upon request. The synthesis of information from various sources on related indole derivatives has been pivotal in constructing the hypotheses and experimental frameworks presented herein.

Sources

- 1. 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | C13H15NO2 | CID 4386956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic data for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides a detailed exploration of the spectroscopic data for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a substituted indole derivative. As a senior application scientist, my focus is not merely on the data itself, but on the rationale behind its interpretation, providing a framework for understanding the powerful synergy between different spectroscopic techniques in molecular characterization.

Introduction

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol , belongs to the indole class of heterocyclic compounds, which are prevalent in many biologically active molecules.[1] Accurate characterization of its structure is paramount for understanding its chemical properties and potential applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a comprehensive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The predicted ¹H NMR spectrum of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in a solvent like deuterochloroform (CDCl₃) would exhibit the following signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-1 (N-H) | 8.0 - 8.5 | broad singlet | 1H | Chemical shift is concentration and solvent dependent. |

| H-4, H-5, H-6 (Aromatic) | 6.9 - 7.2 | multiplet | 3H | The specific shifts and coupling patterns depend on the electronic effects of the substituents. |

| CH₂ (Acetic Acid) | ~3.7 | singlet | 2H | The protons on the methylene bridge adjacent to the indole ring and the carboxylic acid. |

| CH₂ (Ethyl Group) | ~2.8 | quartet | 2H | Coupled to the methyl protons of the ethyl group. |

| CH₃ (Methyl at C-2) | ~2.4 | singlet | 3H | A characteristic singlet for a methyl group on the indole ring. |

| COOH | 10.0 - 12.0 | broad singlet | 1H | The acidic proton of the carboxylic acid, often broad and downfield.[2] |

| CH₃ (Ethyl Group) | ~1.3 | triplet | 3H | Coupled to the methylene protons of the ethyl group. |

The predicted chemical shifts are based on the analysis of similar indole derivatives.[3][4][5] The indole N-H proton is typically found downfield as a broad singlet. The aromatic protons on the benzene ring portion of the indole will appear in the aromatic region, with their exact shifts influenced by the electron-donating ethyl group. The methylene protons of the acetic acid side chain are adjacent to the electron-rich indole ring, leading to a predicted shift around 3.7 ppm. The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons. The methyl group at the C-2 position of the indole ring will be a singlet. The carboxylic acid proton, if observed, will be a very broad singlet at a very downfield chemical shift.[2]

-

Sample Preparation: Dissolve 5-10 mg of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Insert the sample into a 400 or 500 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

-

Data Acquisition: Acquire a standard single-pulse ¹H NMR spectrum. Typical parameters include a spectral width of -2 to 12 ppm, 8 to 16 scans, and a relaxation delay of 1-2 seconds.[5]

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

The predicted proton-decoupled ¹³C NMR spectrum of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid would show the following signals:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon is significantly deshielded.[2] |

| C-7a (Indole) | ~136 | Quaternary carbon at the fusion of the two rings. |

| C-3a (Indole) | ~128 | Quaternary carbon at the fusion of the two rings. |

| C-2 (Indole) | ~135 | Quaternary carbon attached to the methyl group. |

| C-7 (Indole) | ~128 | Carbon bearing the ethyl group. |

| C-4, C-5, C-6 (Indole) | 110 - 125 | Aromatic carbons of the benzene ring. |

| C-3 (Indole) | ~108 | Carbon to which the acetic acid side chain is attached. |

| CH₂ (Acetic Acid) | ~31 | Methylene carbon of the acetic acid side chain. |

| CH₂ (Ethyl Group) | ~23 | Methylene carbon of the ethyl group. |

| CH₃ (Methyl at C-2) | ~12 | Methyl carbon at the C-2 position. |

| CH₃ (Ethyl Group) | ~14 | Methyl carbon of the ethyl group. |

The predicted chemical shifts are based on known values for indole derivatives and carboxylic acids.[2][3] The carbonyl carbon of the carboxylic acid is the most downfield signal. The quaternary carbons of the indole ring typically appear between 125 and 140 ppm. The aromatic CH carbons will be in the range of 110-125 ppm. The aliphatic carbons of the acetic acid and ethyl groups will be the most upfield signals.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is recommended for ¹³C NMR due to the low natural abundance of ¹³C.[5]

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds.[5]

-

Processing: Fourier transform the data and apply phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is expected to show the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 2500-3300 | Broad | Carboxylic Acid |

| N-H stretch | 3200-3500 | Medium, broad | Indole |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic Ring |

| C-H stretch (aliphatic) | 2850-3000 | Medium | CH₂, CH₃ |

| C=O stretch | 1700-1725 | Strong, sharp | Carboxylic Acid |

| C=C stretch | 1450-1600 | Medium | Aromatic Ring |

| C-O stretch | 1210-1320 | Strong | Carboxylic Acid |

| O-H bend | 910-950 | Medium, broad | Carboxylic Acid |

The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band that often overlaps with the C-H stretching vibrations.[2][6][7][8][9] This broadness is due to hydrogen bonding.[8] A strong, sharp absorption for the carbonyl (C=O) group will be present around 1700-1725 cm⁻¹.[2][8] The N-H stretch of the indole ring will appear as a medium, broad band in the 3200-3500 cm⁻¹ region. The spectrum will also show C-H stretches for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the aromatic ring in the fingerprint region.[9]

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is usually taken first and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Using a technique like electrospray ionization (ESI) in positive mode, the expected mass spectrum would show:

-

Molecular Ion Peak [M+H]⁺: m/z = 218.12

-

Sodium Adduct [M+Na]⁺: m/z = 240.10

Under electron ionization (EI), the molecular ion peak and fragmentation pattern would be more prominent:

-

Molecular Ion Peak [M]⁺˙: m/z = 217

-

Major Fragment Ions:

-

m/z = 172: Loss of the carboxyl group (-COOH, 45 Da) via alpha-cleavage. This is a common fragmentation pathway for carboxylic acids.

-

m/z = 158: Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

-

m/z = 130: A characteristic fragment for indole-3-acetic acid derivatives, corresponding to the quinolinium ion formed after rearrangement.[10][11]

-

The molecular ion peak confirms the molecular weight of the compound.[1] The fragmentation pattern provides clues about the structure. The loss of the carboxylic acid group is a very common fragmentation pathway. The formation of the m/z 130 fragment is highly characteristic of indole-3-acetic acids and their derivatives, providing strong evidence for this structural motif.[10][11]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Infusion and Ionization: Introduce the sample solution into the mass spectrometer's ion source (e.g., ESI or EI) via direct infusion or coupled to a liquid or gas chromatograph.

-

Mass Analysis: The ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing Molecular Structure and Data

To better understand the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.

Caption: Molecular structure of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic data for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural elucidation can be achieved. The provided protocols offer a standardized approach for acquiring high-quality data, ensuring the scientific integrity of any research involving this compound.

References

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Carboxylic Acids." UCLA Chemistry and Biochemistry. [Link]

-

YouTube. "H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation." (2025-02-22). [Link]

-

Clark, J. "Interpreting Infra-red Spectra." Chemguide. [Link]

-

Specac Ltd. "Interpreting Infrared Spectra." [Link]

-

Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles." (2024-09-30). [Link]

-

ResearchGate. "EI mass spectrum of the TMS derivative of indole‐3‐acetic acid (224)." [Link]

-

ResearchGate. "Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee." [Link]

-

ResearchGate. "1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in..." [Link]

-

The Royal Society of Chemistry. "Supporting information." [Link]

-

National Center for Biotechnology Information. "Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis." PubMed Central. [Link]

-

Scientific Research Publishing. "Study of Mass Spectra of Some Indole Derivatives." [Link]

-

Journal of Applied Biology and Biotechnology. "Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry." (2019-03-05). [Link]

-

National Center for Biotechnology Information. "2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid." PubChem. [Link]

Sources

- 1. 2-(7-ethyl-2-methyl-1H-indol-3-yl)acetic acid | C13H15NO2 | CID 4386956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. echemi.com [echemi.com]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jabonline.in [jabonline.in]

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: A Technical Guide to a Potential Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a heterocyclic compound with significant potential as a selective cyclooxygenase-2 (COX-2) inhibitor. Drawing upon its structural relationship to the established non-steroidal anti-inflammatory drug (NSAID) Etodolac, this document elucidates the compound's synthesis, proposed mechanism of action, and a detailed roadmap for evaluating its biological activity. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery, offering both theoretical insights and practical, field-proven experimental protocols to facilitate further investigation into this promising molecule.

Introduction: The Rationale for Investigating (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Indole-3-acetic acid derivatives, in particular, have garnered significant attention as anti-inflammatory agents.[2] The subject of this guide, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, is a structurally intriguing analog of the well-known NSAID, Etodolac.[3] Etodolac is recognized for its preferential inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that plays a pivotal role in the inflammatory cascade.[4][5] This selectivity for COX-2 over the constitutive COX-1 isoform is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[4]

Given that (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is a likely precursor or intermediate in the synthesis of Etodolac, it is hypothesized to possess similar biological activities, primarily as an anti-inflammatory agent with a favorable safety profile.[3][6] Furthermore, emerging research has highlighted the potential of Etodolac and its derivatives in oncology, suggesting that this class of compounds may have applications beyond inflammation.[7][8][9] This guide, therefore, provides a comprehensive framework for the synthesis and thorough biological evaluation of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid.

Synthesis and Characterization

The synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid can be efficiently achieved through a multi-step process, with the Fischer indole synthesis being a key transformation.[10][11] This classical reaction remains a robust and versatile method for constructing the indole ring system.[12]

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below, commencing from commercially available starting materials.

Caption: Proposed synthetic pathway for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established methods for the synthesis of related indole-3-acetic acid derivatives.[11][12]

Step 1: Preparation of 2-Ethylphenylhydrazine

-

Diazotization: To a stirred solution of 2-ethylaniline in hydrochloric acid at 0-5 °C, add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Reduction: The resulting diazonium salt solution is then slowly added to a solution of sodium sulfite. The reaction mixture is stirred and gently warmed to facilitate the reduction to 2-ethylphenylhydrazine.

-

Isolation: The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield crude 2-ethylphenylhydrazine.

Step 2: Fischer Indole Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylphenylhydrazine and a molar equivalent of levulinic acid in a suitable solvent such as glacial acetic acid or ethanol containing an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).[10][12]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid.[13]

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), methylene protons of the acetic acid side chain (singlet), aromatic protons of the indole ring, and the NH proton of the indole. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the ethyl, methyl, and carboxylic acid carbons, as well as the carbons of the indole ring system. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₅NO₂ (217.26 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the carboxylic acid, and O-H stretch of the carboxylic acid. |

| Melting Point (MP) | A sharp melting point, indicating the purity of the compound. |

Biological Activity Profile: A Focus on Anti-inflammatory and Anticancer Potential

While direct experimental data for (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is not extensively available in the public domain, a strong inference of its biological activity can be drawn from its structural similarity to Etodolac and other indole-3-acetic acid derivatives.

Hypothesized Anti-inflammatory Activity and Mechanism of Action

The primary hypothesized biological activity of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid is as a selective COX-2 inhibitor.[3]

Mechanism of Action: The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[14] Prostaglandins are key mediators of inflammation, pain, and fever. The selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[4] Etodolac exhibits a preferential selectivity for COX-2.[3][4] It is therefore highly probable that (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid will also demonstrate selective COX-2 inhibition.

Caption: Proposed mechanism of action via selective COX-2 inhibition.

Potential Anticancer Activity

There is a growing body of evidence suggesting that selective COX-2 inhibitors, including Etodolac and its derivatives, possess anticancer properties.[7][8][9] The overexpression of COX-2 has been implicated in the pathogenesis of several cancers, including colorectal and prostate cancer.[8] The anticancer effects of these compounds are thought to be mediated through both COX-2 dependent and independent pathways, including the induction of apoptosis.[8] Therefore, (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid warrants investigation for its potential as an anticancer agent.

Proposed Research Workflow: A Self-Validating System for Biological Evaluation

To rigorously assess the biological activity of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a systematic and tiered approach is recommended. This workflow is designed to be a self-validating system, where the results from in vitro assays inform the design and progression to more complex in vivo models.

Caption: A systematic workflow for the biological evaluation of the target compound.

In Vitro Evaluation of Anti-inflammatory Activity

Objective: To determine the inhibitory potency and selectivity of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid against COX-1 and COX-2 enzymes.

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol is based on commercially available COX inhibitor screening kits (e.g., from Cayman Chemical).

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine or human COX-1 and COX-2 enzymes. Prepare a stock solution of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and enzyme (either COX-1 or COX-2) to each well.

-

Compound Addition: Add serial dilutions of the test compound or a known control inhibitor (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control) to the wells. Include a solvent control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Detection: The production of prostaglandin G₂ (PGG₂) is measured using a colorimetric or fluorometric probe. The absorbance or fluorescence is read at appropriate intervals using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values (the concentration required for 50% inhibition) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Outcome: A high selectivity index would indicate preferential inhibition of COX-2, suggesting a potentially favorable gastrointestinal safety profile.

In Vivo Assessment of Anti-inflammatory Efficacy

Objective: To evaluate the anti-inflammatory effects of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid in a well-established animal model of acute inflammation.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening anti-inflammatory drugs.[15]

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.

-

Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin or Etodolac), and treatment groups receiving different doses of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group relative to the control group. The dose-response relationship is analyzed to determine the ED₅₀ (the dose that produces 50% of the maximum effect).

Expected Outcome: A significant and dose-dependent reduction in paw edema compared to the control group would confirm the in vivo anti-inflammatory efficacy of the compound.

Preliminary Anticancer Screening

Objective: To assess the cytotoxic effects of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid against various cancer cell lines.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture relevant cancer cell lines (e.g., HT-29 for colorectal cancer, PC-3 for prostate cancer) in appropriate media.[8]

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Expected Outcome: A low IC₅₀ value against cancer cell lines with minimal effect on normal cell lines would indicate potential as a selective anticancer agent.

Conclusion and Future Directions

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid represents a compelling lead compound for the development of novel anti-inflammatory and potentially anticancer therapeutics. Its structural relationship to Etodolac provides a strong rationale for its investigation as a selective COX-2 inhibitor. The synthetic and experimental frameworks detailed in this guide offer a robust starting point for researchers to explore the full therapeutic potential of this promising molecule.

Future research should focus on a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as a more in-depth investigation into its mechanism of action in both inflammatory and oncological contexts. Lead optimization through medicinal chemistry efforts could further enhance its potency, selectivity, and drug-like properties, paving the way for the development of a new generation of safer and more effective therapeutic agents.

References

- Gül, H. İ., & Sak, A. (2018). Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. Molecules, 23(12), 3293.

- Gül, H. İ., & Sak, A. (2018). Anti-Cancer Acitivity of Etodolac and Its Derivatives on Prostate and Colorectal Cancer Cell Lines. Molecules, 23(12), 3293.

- Humber, L. G., Ferdinandi, E., Demerson, C. A., Ahmed, S., Shah, U., Mobilio, D., ... & Hughes, P. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of medicinal chemistry, 31(9), 1712–1719.

- Inoue, N., Tanabe, M., & Nakatsuka, T. (2011). The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety. Biological & pharmaceutical bulletin, 34(5), 655–659.

- Kandil, S., Ahmed, A., & El-Sayed, M. (2020). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy. Scientific reports, 10(1), 1–13.

- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.

- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.

- Tantry, S. J., & Kulkarni, B. A. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 51(12), 1762.

- Boltze, K. H., Brendler, O., Jacobi, H., Opitz, W., Raddatz, S., Seidel, P. R., & Vollbrecht, D. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung, 30(8a), 1314–1325.

- Dileep, K. V., Remya, C., Tintu, I., & Sadasivan, C. (2014). Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Journal of biomolecular structure & dynamics, 32(11), 1855–1863.

- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2251.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2251.

-

DrugBank. (n.d.). Etodolac. Retrieved from [Link]

- Inoue, K., Motonaga, A., Nishimura, T., Yokota, M., Miki, N., Fujisawa, H., ... & Kimura, K. (1991). Mechanism of anti-inflammatory action of etodolac. Arzneimittel-Forschung, 41(3), 235–239.

- IOSR Journal. (2014). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. IOSR Journal of Applied Chemistry, 7(1), 50-52.

- JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.

- Google Patents. (1955). Process of producing indole-3-acetic acids.

-

PharmaCompass. (n.d.). Etodolac Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

PubMed. (2019). Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential. Retrieved from [Link]

- Sarvari, M. H., & Shakeri, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2689–2696.

- Uniba. (2020). A Recent Update on the Flow Synthesis of Indoles.

- Verma, A., Joshi, N., Singh, D., & Stables, J. P. (2013). Indole derivatives as cyclooxygenase inhibitors: synthesis, biological evaluation and docking studies. Medicinal Chemistry Research, 22(12), 5879–5891.

Sources

- 1. scispace.com [scispace.com]

- 2. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpda.org [ijpda.org]

- 4. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of anti-inflammatory action of etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid: Synthesis, Structural Analogs, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole-3-acetic acid (IAA) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a key structural motif found in potent anti-inflammatory agents such as Etodolac. We will delve into the synthetic strategies for this core molecule and its derivatives, explore its structural analogs, and detail the methodologies for evaluating their biological activities, with a particular focus on anti-inflammatory and antioxidant properties. This guide is intended to be a valuable resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the indole framework.

Introduction: The Significance of the Indole-3-Acetic Acid Scaffold

The indole ring system is a ubiquitous heterocyclic motif present in a vast array of natural products and synthetic compounds of therapeutic importance. The indole-3-acetic acid (IAA) backbone, in particular, has garnered significant attention due to its role as a key phytohormone and its versatile pharmacological profile. Modifications to the indole core at various positions can profoundly influence the biological activity, leading to the development of compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.

(7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid serves as the foundational structure for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. Etodolac is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, while exhibiting a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] This highlights the therapeutic potential inherent in this specific substitution pattern on the indole-3-acetic acid scaffold. This guide will provide a detailed exploration of the synthesis, derivatization, and biological evaluation of this important class of molecules.

Synthetic Strategies for the (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid Core

The synthesis of the (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid core can be approached through several strategic pathways. A common and versatile method involves the construction of the substituted indole ring followed by the introduction of the acetic acid side chain at the C3 position.

Fischer Indole Synthesis: A Cornerstone for the Indole Core

The Fischer indole synthesis is a classic and widely employed method for the construction of the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form the indole ring.

For the synthesis of the 7-ethyl-2-methylindole core, the Fischer indole synthesis would involve the reaction of 2-ethylphenylhydrazine with a suitable ketone, such as acetone or a related carbonyl compound, to introduce the methyl group at the C2 position. A patent for the preparation of an Etodolac intermediate describes a similar approach for creating the 7-ethyl indole moiety.[5]

Diagram: Fischer Indole Synthesis for 7-Ethyl-2-methylindole

Caption: Fischer indole synthesis of the 7-ethyl-2-methylindole core.

Introduction of the Acetic Acid Side Chain

Once the 7-ethyl-2-methylindole core is synthesized, the acetic acid moiety can be introduced at the C3 position. A common strategy involves the synthesis of the corresponding indole-3-acetonitrile, followed by hydrolysis to the carboxylic acid.

2.2.1. Synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetonitrile

The nitrile group can be introduced through various methods. One approach is the reaction of the indole with formaldehyde and a cyanide source, such as sodium cyanide, in a one-pot reaction. This method provides a direct route to the indole-3-acetonitrile derivative.[6]

2.2.2. Hydrolysis to (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid

The final step involves the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for instance, using sodium hydroxide in an ethanol/water mixture followed by acidification, is a common and effective method.[7]

Diagram: Synthesis of the Acetic Acid Side Chain

Caption: Introduction of the acetic acid side chain at the C3 position.

Structural Analogs and Derivatives

The (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid scaffold provides a versatile template for the generation of a diverse library of structural analogs and derivatives. Modifications can be made at several key positions to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Modifications at the C7-Position

The ethyl group at the C7-position can be replaced with other alkyl or aryl groups to investigate the impact of steric and electronic factors on activity. For instance, varying the length of the alkyl chain or introducing different substituents on an aromatic ring at this position can modulate lipophilicity and binding interactions with target proteins.

Modifications at the C2-Position

The methyl group at the C2-position is another site for modification. Replacing it with other small alkyl groups, or even aryl substituents, can influence the overall shape and electronic distribution of the molecule, potentially leading to altered biological activity.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety of the acetic acid side chain is a prime site for derivatization. Esterification, amidation, or conversion to other functional groups can impact the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Table 1: Potential Modifications for SAR Studies

| Position of Modification | Example of Modification | Potential Impact |

| C7-Position | - n-Propyl, Isopropyl - Phenyl, Substituted Phenyl | - Altered lipophilicity - Modified steric interactions |

| C2-Position | - Ethyl, Propyl - Phenyl | - Changes in molecular shape - Influence on electronic properties |

| Acetic Acid Side Chain | - Methyl ester, Ethyl ester - Amides with various amines | - Prodrug strategies - Modified solubility and bioavailability |

Biological Evaluation: Assessing Anti-inflammatory and Antioxidant Potential

A crucial aspect of developing novel therapeutics based on the (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid scaffold is the robust evaluation of their biological activities. The primary focus for this class of compounds is often their anti-inflammatory and antioxidant properties.

In Vitro Anti-inflammatory Assays

4.1.1. Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of many indole-3-acetic acid derivatives, including Etodolac, is attributed to their ability to inhibit COX enzymes.[2][8] Assaying the inhibitory activity against both COX-1 and COX-2 isoforms is essential to determine the compound's potency and selectivity.

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Indomethacin, Celecoxib) in a suitable buffer (e.g., Tris-HCl) for a defined period.

-

Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.

-

Product Quantification: Measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway, using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Diagram: COX Inhibition Assay Workflow

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Antioxidant Assays

Indole derivatives are known to possess antioxidant properties, which can contribute to their overall therapeutic effects by mitigating oxidative stress.[3][4]

4.2.1. DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: To a solution of DPPH, add various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-